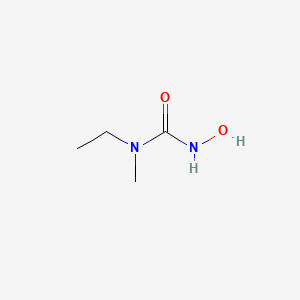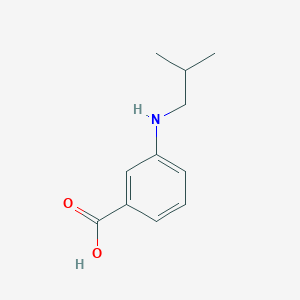
3-(Isobutylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isobutylamino)benzoic acid is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol It is a derivative of benzoic acid, where the carboxyl group is substituted with an isobutylamino group at the meta position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(isobutylamino)benzoic acid typically involves the reaction of benzoic acid derivatives with isobutylamine under controlled conditions. One common method includes the use of anhydrous ethanol as a solvent and liquid ammonia to facilitate the reaction . The reaction mixture is stirred and maintained at a specific temperature to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization, are common practices to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Isobutylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Isobutylamino)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 3-(isobutylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Benzoic Acid: The parent compound, widely used as a food preservative and in the synthesis of various chemicals.
4-Aminobenzoic Acid: Known for its use in sunscreen formulations and as a vitamin B complex component.
3,5-Dinitrobenzoic Acid: Used in the synthesis of dyes and as an intermediate in organic synthesis.
Uniqueness: 3-(Isobutylamino)benzoic acid stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its isobutylamino group enhances its solubility and reactivity compared to other benzoic acid derivatives, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
3-(2-methylpropylamino)benzoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-12-10-5-3-4-9(6-10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
NIPXJBKVFPEHNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=CC=CC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


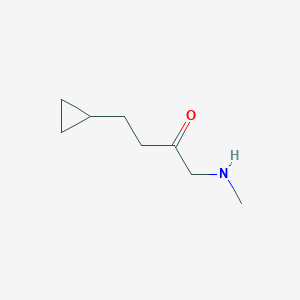
![3A-methyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13202287.png)
![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine](/img/structure/B13202291.png)

![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B13202322.png)
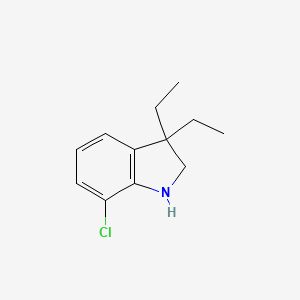
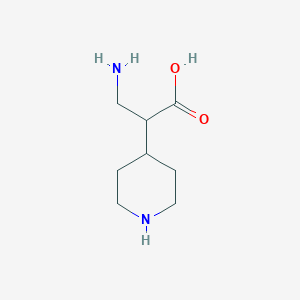

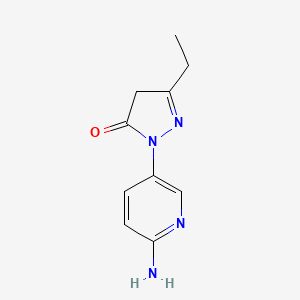

![[1-(Chloromethyl)cyclopropyl]cyclopentane](/img/structure/B13202345.png)

